4-(3-carbamoyl-1H-pyrazol-1-yl)butanoic acid

Medicinal Chemistry Fragment-Based Drug Discovery Structure-Activity Relationship

4-(3-Carbamoyl-1H-pyrazol-1-yl)butanoic acid (CAS 1340382-07-1) is a heterocyclic carboxylic acid building block of molecular formula C₈H₁₁N₃O₃ and molecular weight 197.19 g/mol, belonging to the N1-alkylated pyrazole-3-carboxamide class. Its structure features a pyrazole ring bearing a primary carbamoyl (–CONH₂) group at the 3-position and a linear butanoic acid (–(CH₂)₃COOH) chain at N1, as confirmed by its SMILES string NC(=O)c1ccn(CCCC(=O)O)n1.

Molecular Formula C8H11N3O3
Molecular Weight 197.194
CAS No. 1340382-07-1
Cat. No. B2892576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-carbamoyl-1H-pyrazol-1-yl)butanoic acid
CAS1340382-07-1
Molecular FormulaC8H11N3O3
Molecular Weight197.194
Structural Identifiers
SMILESC1=CN(N=C1C(=O)N)CCCC(=O)O
InChIInChI=1S/C8H11N3O3/c9-8(14)6-3-5-11(10-6)4-1-2-7(12)13/h3,5H,1-2,4H2,(H2,9,14)(H,12,13)
InChIKeyFSBUYWGOZNEXEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(3-Carbamoyl-1H-pyrazol-1-yl)butanoic Acid (CAS 1340382-07-1): Procurement-Relevant Profile for a Regiospecifically Functionalized Pyrazole Building Block


4-(3-Carbamoyl-1H-pyrazol-1-yl)butanoic acid (CAS 1340382-07-1) is a heterocyclic carboxylic acid building block of molecular formula C₈H₁₁N₃O₃ and molecular weight 197.19 g/mol, belonging to the N1-alkylated pyrazole-3-carboxamide class . Its structure features a pyrazole ring bearing a primary carbamoyl (–CONH₂) group at the 3-position and a linear butanoic acid (–(CH₂)₃COOH) chain at N1, as confirmed by its SMILES string NC(=O)c1ccn(CCCC(=O)O)n1 . The compound is commercially available at 98% purity and is stored sealed under dry conditions at 2–8 °C . This regiospecific arrangement distinguishes it from its positional isomers and makes it a candidate for fragment-based drug discovery (FBDD), coordination chemistry, and bioconjugation applications requiring precisely oriented hydrogen-bond donor/acceptor motifs.

Why Generic Substitution Fails for 4-(3-Carbamoyl-1H-pyrazol-1-yl)butanoic Acid: Regiochemical and Linker-Geometry Constraints


Simple substitution among the four constitutional isomers sharing the C₈H₁₁N₃O₃ formula—namely 3-(3-carbamoyl), 3-(4-carbamoyl), and 4-(4-carbamoyl) variants—is not scientifically valid because the position of the carbamoyl group on the pyrazole ring (3- vs. 4-) and the attachment point of the butanoic acid chain (linear N1-4 vs. branched N1-3) dictate fundamentally different hydrogen-bonding topologies, molecular shapes, and predicted physicochemical profiles . For instance, the 3-carbamoyl isomer presents the carboxamide in a sterically distinct orientation relative to the carboxylic acid terminus compared to the 4-carbamoyl isomer, which alters its capacity to engage biological targets or metal coordination spheres [1]. Furthermore, the unsubstituted analog 4-(1H-pyrazol-1-yl)butanoic acid lacks the additional hydrogen-bond donor and acceptor atoms provided by the carbamoyl group, resulting in a lower predicted polar surface area (55 Ų vs. an estimated ~98 Ų) and reduced aqueous solubility potential . These differences render each isomer a chemically distinct entity for any structure-activity relationship (SAR) study or synthetic application.

Quantitative Differentiation Evidence for 4-(3-Carbamoyl-1H-pyrazol-1-yl)butanoic Acid vs. Closest Analogs


Regiochemical Identity: 3-Carbamoyl vs. 4-Carbamoyl Pyrazole Substitution Pattern

The target compound places the primary carbamoyl group at the pyrazole 3-position, whereas its isomer 4-(4-carbamoyl-1H-pyrazol-1-yl)butanoic acid (CAS 1342293-59-7) bears the carbamoyl at the 4-position. In the 3-carbamoyl configuration, the –CONH₂ group is directly adjacent to the N2 atom of the pyrazole ring, enabling an intramolecular hydrogen-bonding interaction between the carbamoyl NH₂ and the pyrazole N2 (N···H–N distance estimated at ~2.8–3.0 Å by DFT modeling), which stabilizes a pseudo-six-membered chelate ring conformation not available to the 4-carbamoyl isomer [1]. This conformational restraint reduces the rotational degrees of freedom of the carbamoyl group relative to the pyrazole plane, pre-organizing the pharmacophore for target binding. The 4-carbamoyl isomer lacks this intramolecular H-bond and presents a different dipole moment vector and electrostatic potential surface [2].

Medicinal Chemistry Fragment-Based Drug Discovery Structure-Activity Relationship

Linker Architecture: Linear (4-Carbon) vs. Branched (3-Carbon) Butanoic Acid Chain

The target compound features a linear N1–(CH₂)₃–COOH butanoic acid linker, distinguishing it from 3-(3-carbamoyl-1H-pyrazol-1-yl)butanoic acid (CAS 1343252-29-8), which incorporates a branched –CH(CH₃)–CH₂–COOH chain. The linear linker extends the carboxylic acid terminus approximately 5.1 Å from the pyrazole N1 (fully extended conformation), compared to ~3.8 Å for the branched analog, providing greater spatial separation between the pyrazole-carbamoyl pharmacophore and the carboxylate warhead . This extended geometry is critical for applications requiring the carboxylic acid to reach a distal binding pocket or for surface immobilization via amide coupling, where a longer spacer minimizes steric clash between the pyrazole ring and the conjugation surface [1]. Additionally, the linear linker in 4-(3-carbamoyl-1H-pyrazol-1-yl)butanoic acid provides a symmetrical tether that avoids the chirality introduced by the branched chain in the 3-substituted analog, simplifying analytical characterization and eliminating enantiomeric ambiguity .

Chemical Biology Linker Chemistry Molecular Recognition

Hydrogen-Bond Donor/Acceptor Capacity: Carbamoyl-Substituted vs. Unsubstituted Pyrazole Core

The target compound possesses a carbamoyl (–CONH₂) substituent that contributes two additional hydrogen-bond donor atoms (NH₂, total HBD count = 3: one COOH + two from CONH₂) and one additional acceptor atom (C=O, total HBA count = 6: two COOH oxygens + one carbamoyl oxygen + two pyrazole nitrogens + one carbamoyl nitrogen lone pair), compared to the unsubstituted 4-(1H-pyrazol-1-yl)butanoic acid (CAS 110525-56-9), which has only one HBD (COOH) and four HBA atoms . This difference in H-bond capacity is quantified by an estimated polar surface area (PSA) increase from 55 Ų (unsubstituted analog) to approximately 98 Ų (target compound), based on additive fragment contributions (+43 Ų for the –CONH₂ group). The elevated PSA correlates with improved predicted aqueous solubility (estimated LogS improvement of ~0.8–1.2 log units relative to the unsubstituted analog) [1]. For the isomer 3-(3-carbamoyl-1H-pyrazol-1-yl)butanoic acid, a measured thermodynamic solubility of 8.6 μM at pH 7.4 has been reported, providing a class-level benchmark .

Physicochemical Profiling Solubility Fragment Screening

Predicted Physicochemical Divergence: pKa and Ionization State at Physiological pH

The predicted pKa of the carboxylic acid group in 3-(4-carbamoyl-1H-pyrazol-1-yl)butanoic acid (CAS 1310201-40-1, a closely related isomer) is reported as 4.24±0.10 . By analogy, the target compound 4-(3-carbamoyl-1H-pyrazol-1-yl)butanoic acid is expected to possess a similar carboxylic acid pKa in the range 4.2–4.4, resulting in predominantly anionic (carboxylate) form at physiological pH 7.4. The carbamoyl group is neutral across the pH 2–10 range. This contrasts with pyrazole-carboxylic acid regioisomers where the carboxylic acid is directly attached to the ring (e.g., pyrazole-3-carboxylic acid derivatives), which exhibit significantly lower pKa values (~2.5–3.5) due to resonance stabilization of the conjugate base by the heteroaromatic ring. The butanoic acid spacer in the target compound electronically decouples the carboxylate from the pyrazole ring, yielding a pKa more typical of aliphatic carboxylic acids, which may favor plasma protein binding characteristics distinct from directly ring-attached acid analogs [1].

ADME Prediction Ionization State Drug-Likeness

Commercial Availability and Purity Benchmarking: Target Compound vs. Isomers

The target compound is commercially available at a verified purity of 98% (Leyan, Cat. 1618621) , matching or exceeding the typical purity specifications of its closest isomers: 3-(4-carbamoyl-1H-pyrazol-1-yl)butanoic acid at 98% (Leyan) and 3-(3-carbamoyl-1H-pyrazol-1-yl)butanoic acid at 95% (Chemenu) . However, the 4-(3-carbamoyl) isomer is stored at 2–8 °C (refrigerated), whereas the 4-(1H-pyrazol-1-yl)butanoic acid unsubstituted analog is shipped at room temperature, indicating potentially lower thermal stability for the carbamoyl-bearing compound . The 4-(3-carbamoyl) target compound also carries a premium in catalog pricing relative to the unsubstituted analog, reflecting the additional synthetic steps required for regioselective carbamoyl introduction at the 3-position of the pyrazole ring prior to N-alkylation.

Chemical Procurement Purity Specification Supply Chain

Highest-Value Application Scenarios for 4-(3-Carbamoyl-1H-pyrazol-1-yl)butanoic Acid Based on Quantitative Differentiation Evidence


Fragment-Based Drug Discovery (FBDD) Libraries Requiring Pre-Organized Hydrogen-Bonding Pharmacophores

The 3-carbamoyl configuration provides a conformationally pre-organized hydrogen-bonding motif via intramolecular NH₂···N2(pyrazole) interaction, reducing entropic penalty upon target binding. This makes the compound a superior fragment compared to the 4-carbamoyl isomer, which lacks this conformational restraint [1]. Combine with the linear butanoic acid linker (~5.1 Å reach) to probe distal binding pockets while maintaining ligand efficiency metrics suitable for fragment screens.

Bioconjugation via Amide Coupling to Amine-Functionalized Surfaces or Biomolecules

The linear –(CH₂)₃–COOH spacer extends the carboxylic acid ~5.1 Å from the bulky pyrazole ring, providing sufficient clearance for efficient EDC/NHS-mediated amide coupling to lysine residues, amino-modified nanoparticles, or solid-phase resins without steric hindrance from the heterocycle [2]. The achiral nature of the linker eliminates diastereomer formation during conjugation, an advantage over branched-chain analogs that introduce a stereocenter.

Structure-Activity Relationship (SAR) Studies on Pyrazole-Containing FABP Ligands

Pyrazole-based carboxylic acids have been validated as ligands for fatty acid binding proteins (FABP3/4), with demonstrated binding affinities in the nanomolar range for optimized analogs [3]. The target compound, with its 3-carbamoyl-4-butanoic acid substitution pattern, serves as a key intermediate or core scaffold for exploring the SAR of the pyrazole-carboxamide region, where subtle changes in carbamoyl positioning dramatically alter FABP subtype selectivity.

Coordination Chemistry: Metal-Chelating Building Block with Bidentate H-Bonding Capacity

The juxtaposition of the carbamoyl oxygen and pyrazole N2 creates a potential bidentate metal-chelating motif, while the pendant carboxylic acid offers a secondary coordination site or a handle for further functionalization. This dual-site coordination capability, absent in the unsubstituted 4-(1H-pyrazol-1-yl)butanoic acid, enables the construction of mixed-ligand metal complexes or metal-organic frameworks (MOFs) with tunable pore geometries [2].

Quote Request

Request a Quote for 4-(3-carbamoyl-1H-pyrazol-1-yl)butanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.